molecular formula C10H13ClN2O B8618000 1-(3-Chloropyridin-2-yl)piperidin-4-ol

1-(3-Chloropyridin-2-yl)piperidin-4-ol

Cat. No.: B8618000
M. Wt: 212.67 g/mol
InChI Key: DTYGKGVYCRETGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropyridin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a 3-chloropyridin-2-yl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and aromatic chlorinated pyridine, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)piperidin-4-ol

InChI

InChI=1S/C10H13ClN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2

InChI Key

DTYGKGVYCRETGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Core

  • 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol (CAS: 916791-08-7): Replaces the pyridine ring with a pyrimidine core. Molecular Weight (MW): 213.66 g/mol.
  • 1-(4-Trifluoromethylpyrimidin-2-yl)piperidin-4-ol (CAS: 401930-07-2): Substitutes the chlorine atom with a trifluoromethyl (-CF₃) group. MW: 247.22 g/mol.

Piperidine Ring Modifications

  • 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol (CAS: 1528868-56-5): Adds a methyl group at the 4-position of the piperidine ring. MW: 227.69 g/mol.
  • 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol (CAS: 1386832-48-9): Shifts the hydroxyl group to the 3-position of the piperidine ring. MW: 228.68 g/mol. This positional isomer demonstrates how minor structural changes (e.g., 3-OH vs. 4-OH) can drastically alter selectivity, as seen in sphingosine kinase 1 (SK1) inhibitors .

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in piperidin-4-ol derivatives increases water solubility compared to non-hydroxylated analogs. For example, 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol (logP ~1.2) is more hydrophilic than its trifluoromethyl counterpart (logP ~2.5) .
  • Metabolic Stability :
    • Chlorine or trifluoromethyl substituents reduce oxidative metabolism, enhancing half-life in vivo. This is critical for CNS drugs requiring sustained BBB penetration .

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